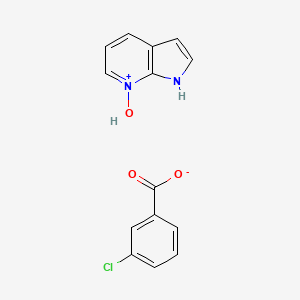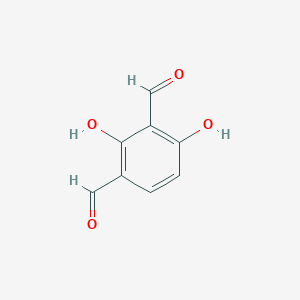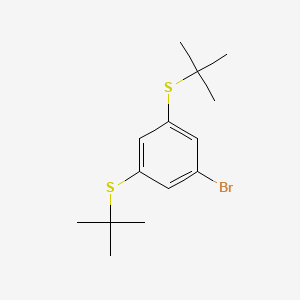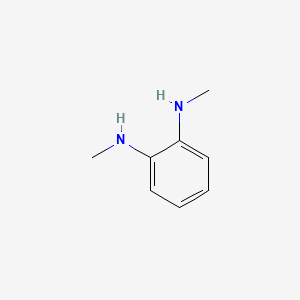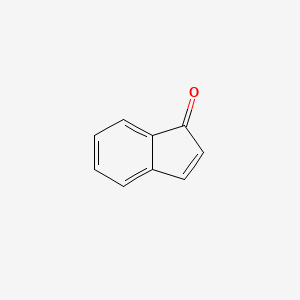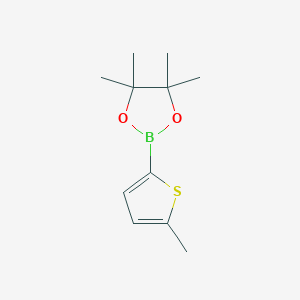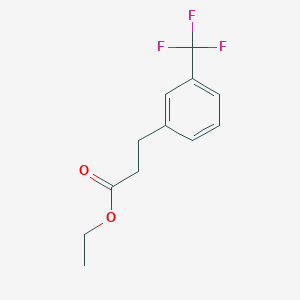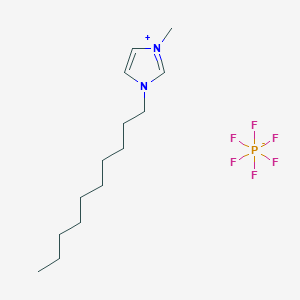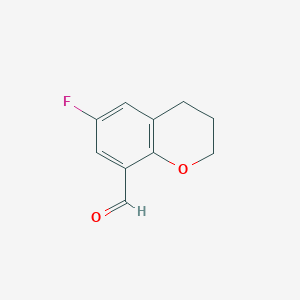
6-Fluorochroman-8-carbaldehyde
Vue d'ensemble
Description
6-Fluorochroman-8-carbaldehyde, also known as 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, is a chemical compound with the molecular formula C10H9FO2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Fluorochroman-8-carbaldehyde consists of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecule has a total of 13 heavy atoms and 6 aromatic heavy atoms . The structure is characterized by a fluorochroman core, which is a type of organic compound consisting of a chroman (a three-ring system consisting of two benzene rings fused with a saturated six-membered ring) substituted with a fluorine atom .Physical And Chemical Properties Analysis
6-Fluorochroman-8-carbaldehyde has an average mass of 180.176 Da and a monoisotopic mass of 180.058655 Da . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is soluble in water with a solubility of 0.72 mg/ml .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Acid-Catalyzed Ring Transformations : 6-Fluorochroman-8-carbaldehyde derivatives undergo transformations under acid catalysis, leading to various structural forms like dihydrochromeno and pyrrolidin-2-one derivatives (Bertha et al., 1998).
- Synthesis of Coumarin-8-carbaldehydes : Efficient synthesis routes for coumarin-8-carbaldehydes, related to 6-Fluorochroman-8-carbaldehyde, are significant for their role as fluorophores and synthetic precursors (Zak et al., 2012).
- Synthesis of Heterocyclic Compounds : 6-Fluorochroman-8-carbaldehyde is used in the synthesis of chroman bearing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones, which have potential applications in pharmacology (Vekariya et al., 2014).
Fluorescence and Sensing Applications
- Fluorescent Sensors for Metal Ions : Chromone-derived Schiff-bases, related to 6-Fluorochroman-8-carbaldehyde, have been developed as fluorescent sensors for metal ions like aluminum, showcasing high sensitivity and selectivity (Liu & Yang, 2018).
- Detection of Al(III) : Similar chromone derivatives have been used in the design of colorimetric and turn-on fluorescent probes for the detection of aluminum ions in various applications (Pang, Li, & Yang, 2018).
DNA Binding and Antioxidative Activity
- DNA Binding Properties : Ln(III) complexes of chromone-3-carbaldehyde derivatives, closely related to 6-Fluorochroman-8-carbaldehyde, have been synthesized and studied for their DNA-binding properties. These complexes show potential for intercalation into DNA, indicating possible applications in biochemistry and medicinal chemistry (Wang et al., 2009).
- Antioxidative Activities : Certain Ln(III) complexes derived from chromone-3-carbaldehyde have demonstrated significant antioxidative activity, highlighting the potential for pharmacological applications (Wang, Yang, Crewdson, & Wang, 2007).
Safety And Hazards
6-Fluorochroman-8-carbaldehyde is labeled with the signal word “Warning” according to its Safety Data Sheet . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVLOWLCSDVHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459388 | |
| Record name | 6-fluorochroman-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochroman-8-carbaldehyde | |
CAS RN |
82060-91-1 | |
| Record name | 6-fluorochroman-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


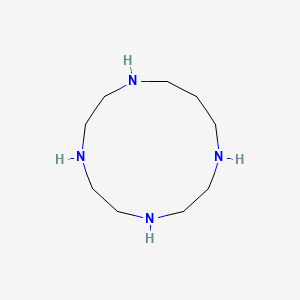
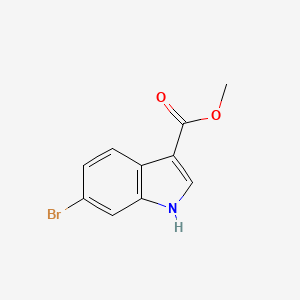
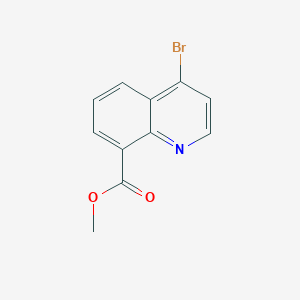
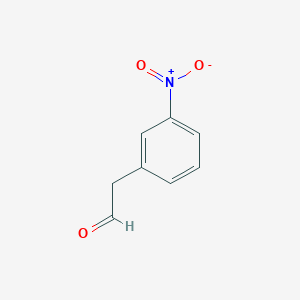
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)
